1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride
Description
Contextualization within Piperidine-Derived Chemical Scaffolds
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is one of the most significant and ubiquitous structural motifs in medicinal chemistry. nih.govresearchgate.net Piperidine-containing compounds are integral to the construction of numerous drugs and are found in over twenty classes of pharmaceuticals. nih.govresearchgate.net The prevalence of this scaffold is underscored by the fact that more than 70 FDA-approved drugs contain a piperidine moiety. enamine.netenamine.net
The utility of the piperidine scaffold stems from several key properties. As a saturated heterocycle, it provides a three-dimensional (3D) geometry, which is increasingly sought after in modern drug discovery to explore chemical space beyond flat, aromatic structures. nih.govrsc.org This 3D nature can lead to improved physicochemical properties, enhanced biological activity and selectivity, and better pharmacokinetic profiles. thieme-connect.com The nitrogen atom within the piperidine ring offers a convenient point for chemical modification, allowing for the synthesis of large libraries of derivatives. nih.govrsc.org
Within this broad class, 4-aminopiperidine (B84694) derivatives represent a particularly valuable subclass. mdpi.comnih.gov The amino group at the 4-position serves as a versatile functional handle for further chemical elaboration, enabling the creation of diverse molecular architectures. This core is present in compounds developed for a wide range of therapeutic targets. researchgate.net The synthesis of libraries based on the 1-aryl-4-aminopiperidine framework is a strategy employed in drug discovery screening to identify novel bioactive agents. nih.gov
| Therapeutic Area | Examples/Targets | Source |
|---|---|---|
| Oncology | Anticancer agents, Pro-tumorigenic receptor inhibitors | nih.gov |
| Central Nervous System (CNS) | Analgesics, Antipsychotics, Alzheimer's disease therapy | nih.govresearchgate.net |
| Infectious Diseases | Antiviral, Antifungal, Antimalarial, Antiparasitic agents | nih.govresearchgate.netmdpi.com |
| Cardiovascular | Antihypertensive agents | researchgate.net |
| Inflammation | Anti-inflammatory agents | researchgate.net |
Rationale for Academic Investigation of its Structural Motif
The academic and industrial interest in the structural motif of 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride is driven by the distinct contributions of its constituent parts: the 4-aminopiperidine core and the 2-fluorobenzyl substituent.
The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry. researchgate.net The piperidine ring itself acts as a non-planar scaffold that can orient substituents in precise three-dimensional arrangements, which is crucial for specific interactions with biological targets like enzymes and receptors. nih.gov The amino group at the 4-position provides a key interaction point, often forming hydrogen bonds or salt bridges with target proteins. beilstein-journals.org This moiety is a common feature in many non-peptidomimetic enzyme inhibitors. beilstein-journals.org
The 2-fluorobenzyl group attached to the piperidine nitrogen is also of significant interest. The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate a molecule's properties. nih.gov Fluorine's high electronegativity can alter the electronic environment of the molecule, influencing its acidity/basicity (pKa) and its ability to participate in hydrogen bonding. nih.gov A fluorine atom can act as a hydrogen bond acceptor, but unlike a hydroxyl group, cannot act as a donor. nih.gov This can lead to altered binding affinity and selectivity for a biological target. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, potentially improving the metabolic stability and pharmacokinetic profile of a compound. acs.org The benzyl (B1604629) group itself provides a hydrophobic region that can engage in favorable interactions with hydrophobic pockets in target proteins. acs.org
Overview of Research Trajectories Involving Aminopiperidine Analogues
Research involving aminopiperidine analogues is diverse, spanning numerous therapeutic areas and molecular targets. The versatility of this chemical scaffold allows for its application in a wide array of drug discovery programs.
One major research trajectory involves the development of enzyme inhibitors. For instance, the aminopiperidine moiety is a critical component of many dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Alogliptin, which are used for the treatment of type-2 diabetes. beilstein-journals.org The amino group typically interacts with the enzyme through salt bridges. beilstein-journals.org Research in this area includes the synthesis of novel analogues with modified piperidine rings to study the effect on enzyme interaction and potency. beilstein-journals.org
Another significant area of investigation is in the field of infectious diseases. Libraries of 4-aminopiperidines have been synthesized and evaluated as novel antifungal agents that target ergosterol (B1671047) biosynthesis. mdpi.com These studies explore how different substituents on the piperidine nitrogen and the amino group affect antifungal activity. mdpi.com
In the realm of central nervous system (CNS) research, aminopiperidine derivatives are frequently explored. They form the basis for ligands targeting various receptors, including muscarinic receptors and sigma receptors. researchgate.netnih.gov For example, series of 4-amino-piperidine molecules have been synthesized and investigated for their structure-affinity relationships with the M3-muscarinic receptor. researchgate.net Similarly, derivatives of 1-benzyl-4-aminopiperidine are known to act as monoamine releasing agents and have been used as building blocks for compounds with potential antipsychotic effects. guidechem.comwikipedia.org
Furthermore, aminopiperidine derivatives are utilized in the development of peptide analogues to create more rigid structures that can serve as specific protease inhibitors. nih.gov The defined stereochemistry of substituted aminopiperidines allows for the creation of conformationally constrained molecules, which can lead to increased potency and selectivity. nih.gov
| Analogue Class | Research Area/Target | Key Findings/Application | Source |
|---|---|---|---|
| Alogliptin Analogues | DPP-4 Inhibition (Anti-diabetic) | Aminopiperidine moiety is crucial for enzyme interaction; novel spirocyclic analogues synthesized to probe structure-activity relationships. | beilstein-journals.org |
| N-substituted 4-aminopiperidines | Antifungal Agents | Derivatives showed potent activity against clinically relevant fungi by targeting ergosterol biosynthesis. | mdpi.com |
| 4-Amino-piperidine Scaffolds | M3 Muscarinic Antagonists | Chemical modifications led to molecules with high affinity for the human M3-receptor. | researchgate.net |
| 3-Aminopiperidine-Based Peptides | Bacterial Cysteine Protease (IdeS) Inhibition | Developed the first selective, noncovalent inhibitors of IdeS. | nih.gov |
| 1-Aryl-4-aminopiperidines | Drug Discovery Libraries | Used for high-throughput screening to discover new drug leads. | nih.gov |
| 1-Benzylpiperidine (B1218667) derivatives | Sigma Receptor (σR) Ligands | Linker length between the piperidine and another aromatic ring was found to be crucial for σ1R affinity. | nih.gov |
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]piperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.ClH/c13-12-4-2-1-3-10(12)9-15-7-5-11(14)6-8-15;/h1-4,11H,5-9,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWYDKAHITXIOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CC=C2F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185302-61-7 | |
| Record name | 4-Piperidinamine, 1-[(2-fluorophenyl)methyl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Chemical Transformation Pathways
Established Synthetic Routes for 1-(2-Fluorobenzyl)piperidin-4-amine Hydrochloride and its Key Intermediates
The synthesis of 1-(2-fluorobenzyl)piperidin-4-amine hydrochloride is primarily achieved through well-established methods in amine synthesis, predominantly involving reductive amination or direct N-alkylation. These routes utilize commercially available precursors and offer reliable pathways to the target compound.
A principal route involves the reductive amination of N-Boc-4-piperidone with 2-fluorobenzylamine. This is followed by deprotection of the Boc group to yield the desired product. An alternative, and perhaps more common, approach is the reductive amination of 4-amino-1-Boc-piperidine with 2-fluorobenzaldehyde, which also furnishes a key intermediate that can be deprotected to the final compound. nih.gov
Direct N-alkylation is another viable method, where piperidin-4-amine or a protected variant is reacted with a 2-fluorobenzyl halide, such as 2-fluorobenzyl bromide or chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.
The key intermediates in these syntheses are N-Boc-4-piperidone, 2-fluorobenzylamine, 4-amino-1-Boc-piperidine, and 2-fluorobenzaldehyde. The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid in a suitable solvent.
Optimization of Reaction Parameters and Process Efficiency
The efficiency of the synthesis of 1-(2-fluorobenzyl)piperidin-4-amine hydrochloride is highly dependent on the optimization of reaction parameters. For reductive amination, the choice of reducing agent is critical. Sodium triacetoxyborohydride (B8407120) (STAB) is often favored due to its mildness and high selectivity for the iminium ion intermediate. Other reducing agents such as sodium cyanoborohydride or catalytic hydrogenation can also be employed. The reaction is typically performed in chlorinated solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE) at ambient temperature.
In the case of N-alkylation, the choice of base and solvent is crucial. Inorganic bases such as potassium carbonate or sodium carbonate are commonly used, often in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF). chemicalforums.com The reaction temperature can be varied to optimize the reaction rate and minimize side products. Microwave irradiation has been shown to accelerate similar N-alkylation reactions. chemicalforums.com
Process efficiency can be further enhanced by telescoping reaction steps, minimizing purification of intermediates, and utilizing high-yielding reaction conditions. The table below summarizes key parameters for optimization.
| Parameter | Reductive Amination | N-Alkylation |
| Reducing Agent/Base | Sodium triacetoxyborohydride, Sodium cyanoborohydride, Catalytic Hydrogenation | Potassium carbonate, Sodium carbonate, Triethylamine |
| Solvent | Dichloromethane, Dichloroethane, Methanol | Acetonitrile, DMF, Ethanol |
| Temperature | Room Temperature | Room Temperature to Reflux |
| Catalyst | (for catalytic hydrogenation) Palladium on carbon, Platinum oxide | (if applicable) Phase-transfer catalysts |
Stereoselective Synthesis Approaches and Chiral Resolution
While 1-(2-fluorobenzyl)piperidin-4-amine itself is achiral, the introduction of substituents on the piperidine (B6355638) ring can create stereocenters, necessitating stereoselective synthetic approaches. For instance, the synthesis of chiral 3-substituted 4-aminopiperidine (B84694) derivatives often involves the stereoselective ring opening of a chiral epoxide precursor. researchgate.net
In cases where a racemic mixture of a chiral piperidine derivative is synthesized, chiral resolution can be employed to separate the enantiomers. This can be achieved through several methods:
Formation of diastereomeric salts: Reaction with a chiral acid, such as tartaric acid or mandelic acid, forms diastereomeric salts that can be separated by fractional crystallization.
Chiral chromatography: Separation of enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC) is a common analytical and preparative technique. whiterose.ac.uk
Enzymatic resolution: Enzymes can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.
Kinetic resolution has also been demonstrated as a powerful tool for obtaining enantioenriched disubstituted piperidines. nih.govacs.org This involves the use of a chiral catalyst or reagent that reacts at different rates with the two enantiomers of a racemic starting material. nih.govacs.org
Novel Synthetic Strategies for Accessing Piperidine Amine Derivatives
Recent advances in organic synthesis have led to the development of novel strategies for the construction of piperidine amine derivatives, with a focus on catalytic methods and sustainable practices.
Development of Catalytic Protocols for C-N and C-C Bond Formation
Transition-metal catalysis has become a cornerstone of modern synthetic chemistry, offering efficient routes for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. tcichemicals.comnih.gov For the synthesis of 1-benzylpiperidine (B1218667) derivatives, catalytic methods such as the Buchwald-Hartwig amination could in principle be employed, coupling a piperidine precursor with an appropriate aryl partner.
More directly relevant is the use of iridium-catalyzed hydrogen borrowing or hydrogen auto-transfer catalysis for the N-alkylation of amines with alcohols. rsc.org This method allows for the direct reaction of piperidin-4-amine with 2-fluorobenzyl alcohol, with water being the only byproduct, representing a greener alternative to traditional alkylation with halides.
Catalytic protocols are also being developed for the functionalization of the piperidine ring itself. For instance, late-stage C-H functionalization can introduce substituents at various positions on the piperidine scaffold, allowing for the rapid generation of diverse analogues. acs.org
Exploration of Sustainable Synthetic Methodologies
There is a growing emphasis on the development of sustainable synthetic methods in the chemical industry. For the synthesis of piperidine derivatives, this includes the use of greener solvents, catalysts, and reaction conditions.
Biocatalysis is another emerging area in sustainable synthesis. Enzymes can be used to perform highly selective transformations under mild conditions, reducing the need for harsh reagents and protecting groups. rsc.org For example, transaminases can be used for the asymmetric synthesis of chiral amines.
Diversification Strategies for 1-(2-Fluorobenzyl)piperidin-4-amine Hydrochloride Analogues
The 1-(2-fluorobenzyl)piperidin-4-amine scaffold serves as a versatile platform for the synthesis of a wide range of analogues for various applications. enamine.net Diversification can be achieved by modifying three key positions: the benzyl (B1604629) group, the piperidine ring, and the 4-amino group.
Modification of the Benzyl Group: The 2-fluoro substituent on the benzyl ring can be replaced with other functional groups through standard aromatic chemistry. For instance, the fluorine atom can be substituted via nucleophilic aromatic substitution, or additional substituents can be introduced onto the aromatic ring. Alternatively, a variety of substituted benzyl bromides or aldehydes can be used in the initial synthesis to generate a library of analogues with diverse electronic and steric properties. ajchem-a.com
Functionalization of the Piperidine Ring: The piperidine ring can be functionalized at positions other than the 1- and 4-positions. This can be achieved by starting with a pre-functionalized piperidine precursor or by employing late-stage functionalization techniques. For example, lithiation of the piperidine ring followed by quenching with an electrophile can introduce substituents at the 2-position. acs.org
Derivatization of the 4-Amino Group: The primary amine at the 4-position is a key handle for further functionalization. It can undergo a wide range of reactions, including acylation to form amides, reductive amination to form secondary or tertiary amines, and reaction with isocyanates to form ureas. This allows for the introduction of a diverse array of substituents at this position, significantly expanding the chemical space of the resulting analogues.
The following table outlines some common diversification strategies:
| Modification Site | Reaction Type | Reagents and Conditions |
| Benzyl Group | Nucleophilic Aromatic Substitution | Various nucleophiles, often with a strong base |
| Suzuki or other cross-coupling reactions | Boronic acids/esters, palladium catalyst, base | |
| Piperidine Ring | Lithiation-alkylation | n-BuLi, electrophile |
| Ring-closing metathesis of a suitable precursor | Grubbs' catalyst | |
| 4-Amino Group | Acylation | Acid chlorides, anhydrides, base |
| Reductive Amination | Aldehydes/ketones, reducing agent | |
| Urea (B33335) Formation | Isocyanates |
Functionalization of the Piperidine Ring and Amine Moiety
The piperidine ring and its exocyclic amine moiety are primary targets for functionalization, allowing for the introduction of a wide array of chemical groups that can modulate the physicochemical and pharmacological properties of the parent molecule. Key synthetic transformations include N-acylation, urea and thiourea (B124793) formation, and reductive amination.
N-Acylation: The primary amine at the 4-position of the piperidine ring is readily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. Standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxybenzotriazole (HOBt), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), are commonly employed to facilitate amide bond formation with a broad range of carboxylic acids. growingscience.com This reaction is typically carried out in aprotic polar solvents like dichloromethane (DCM) or dimethylformamide (DMF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and any acid formed during the reaction. growingscience.com
Urea and Thiourea Formation: The 4-amino group can be converted into urea or thiourea derivatives by reacting with isocyanates or isothiocyanates, respectively. This reaction is generally straightforward and proceeds under mild conditions, often at room temperature in an inert solvent. For instance, treatment of a related N-(4-fluorobenzyl)-1-methylpiperidine-4-amine with sodium cyanate (B1221674) in the presence of an acid leads to the formation of the corresponding urea. google.com Alternatively, reaction with phosgene (B1210022) or its equivalents, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), followed by the addition of a primary or secondary amine, can generate a diverse range of substituted ureas. nih.gov A practical, environmentally friendly method involves the nucleophilic addition of amines to potassium isocyanate in water. rsc.org
Reductive Amination: The secondary amine of the piperidine ring can undergo reductive amination with aldehydes or ketones to introduce further substituents. This two-step, one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (STABH) or sodium cyanoborohydride (NaBH3CN). umich.eduyoutube.com This method is highly versatile and allows for the introduction of a wide variety of alkyl and aryl groups. For example, reductive amination of N-boc-piperidin-4-one with 3,4-dichloroaniline (B118046) has been successfully employed in the synthesis of N-substituted piperidine derivatives. researchgate.net
C-H Functionalization of the Piperidine Ring: Recent advances in catalysis have enabled the direct functionalization of C-H bonds of the piperidine ring. Rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes can introduce substituents at the C2, C3, or C4 positions, with the site-selectivity being controlled by the choice of catalyst and the nitrogen protecting group. nih.gov This approach offers a powerful tool for creating analogues with modifications at positions that are not readily accessible through classical synthetic methods.
Table 1: Functionalization Reactions of the Piperidine Ring and Amine Moiety
| Reaction Type | Reagents and Conditions | Functional Group Introduced | Illustrative Product Substructure |
|---|---|---|---|
| N-Acylation | R-COOH, HATU, DIPEA, DMF | Amide | R-CO-NH- |
| Urea Formation | R-NCO, CH2Cl2 | Urea | R-NH-CO-NH- |
| Reductive Amination (on piperidine N) | R-CHO, NaBH(OAc)3, DCE | Substituted Amine | -N(R)- |
| C-H Functionalization | Rh2(TCPTAD)4, Diazo compound | Substituted Alkyl | -CH(R)- |
Chemical Modifications on the Fluorobenzyl Substituent
The 2-fluorobenzyl group offers opportunities for chemical modification, primarily through reactions involving the aromatic ring. These transformations can be used to introduce additional substituents that can interact with specific binding pockets in biological targets.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the benzyl ring can potentially be displaced by strong nucleophiles, particularly if the ring is further activated by electron-withdrawing groups. While a single fluorine atom provides only moderate activation, SNAr reactions on fluoroaromatic compounds are well-documented. rsc.orgresearchgate.net The success of such a substitution on the 2-fluorobenzyl moiety would depend on the nucleophile and the reaction conditions, with stronger nucleophiles and higher temperatures generally being required.
Electrophilic Aromatic Substitution: While the fluorine atom is a deactivating group, it is also an ortho-, para-director. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, could potentially introduce substituents at the positions ortho and para to the fluorine atom. However, the reaction conditions would need to be carefully controlled to avoid side reactions on the piperidine ring.
Directed Ortho-Metalation (DoM): The fluorine atom, along with the benzylic methylene (B1212753) group connected to the piperidine nitrogen, could potentially direct metalation (lithiation) to the ortho position (C3 of the benzyl ring). The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups. researchgate.net This strategy has been successfully applied to other substituted benzylpiperidines.
Table 2: Potential Chemical Modifications on the Fluorobenzyl Substituent
| Reaction Type | Potential Reagents and Conditions | Functional Group Introduced | Position of Modification |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Nu-H, Strong Base, High Temperature | Varies with Nucleophile (e.g., -OR, -NR2) | C2 (replaces F) |
| Electrophilic Aromatic Substitution | e.g., HNO3/H2SO4 | e.g., -NO2 | C3, C5 |
| Directed Ortho-Metalation | n-BuLi, TMEDA; then E+ | Varies with Electrophile (e.g., -CHO, -COOH) | C3 |
Combinatorial Chemistry Approaches for Library Generation
The structural features of 1-(2-fluorobenzyl)piperidin-4-amine make it an excellent scaffold for the construction of combinatorial libraries, which are collections of a large number of structurally related compounds. These libraries are invaluable tools in drug discovery for the rapid identification of new lead compounds.
Solid-Phase Synthesis: The 4-amino group can be attached to a solid support, such as a resin, allowing for the subsequent chemical modifications to be carried out in a high-throughput manner. nih.gov After the desired transformations are completed, the final products can be cleaved from the resin. This approach facilitates the purification process, as excess reagents and by-products can be simply washed away. The piperidine nitrogen or the aromatic ring could also be functionalized while the molecule is attached to the solid support.
Parallel Synthesis: In this approach, a series of individual reactions are run simultaneously in an array of reaction vessels, such as a 96-well plate. imperial.ac.uk For example, 1-(2-fluorobenzyl)piperidin-4-amine hydrochloride could be dispensed into each well, followed by the addition of a different carboxylic acid and coupling reagents to each well, thereby generating a library of amides. This method allows for the rapid synthesis of a large number of discrete compounds.
Scaffold-Based Library Design: 1-(2-Fluorobenzyl)piperidin-4-amine can serve as the central scaffold, with diversity being introduced at its various functionalization points. For example, a three-dimensional library could be generated by varying the substituent on the 4-amino group (e.g., through acylation with a diverse set of carboxylic acids), the substituent on the piperidine nitrogen (e.g., through reductive amination with a variety of aldehydes), and potentially a substituent on the fluorobenzyl ring. The use of piperidine and piperazine (B1678402) scaffolds is a common strategy in the generation of combinatorial libraries for drug discovery. diva-portal.org
Table 3: Combinatorial Library Generation Strategies
| Approach | Key Principle | Point of Diversification | Example |
|---|---|---|---|
| Solid-Phase Synthesis | Compound attached to a resin for ease of purification. | 4-amino group, piperidine N, fluorobenzyl ring. | Attachment via the 4-amino group, followed by acylation and then cleavage. |
| Parallel Synthesis | Simultaneous synthesis of discrete compounds in an array. | 4-amino group, piperidine N. | Reaction of the scaffold with a library of different aldehydes in a 96-well plate. |
| Scaffold-Based Library | Systematic variation of substituents around a common core. | All available functionalization sites. | Combining a set of 20 carboxylic acids with a set of 20 aldehydes to create a 400-member library. |
Computational Chemistry and Molecular Modeling Investigations
Electronic Structure and Reactivity Studies via Quantum Chemical Methods
Quantum chemical methods are indispensable tools for understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and behavior.
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for predicting the electronic structure and properties of molecules. By calculating the electron density, DFT can provide insights into the optimized geometry, vibrational frequencies, and various electronic parameters of 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride.
Theoretical calculations for similar piperidine (B6355638) derivatives have been successfully performed using DFT methods, often employing basis sets like B3LYP/6-31G(d,p), to achieve a detailed understanding of their molecular structure. nih.govresearchgate.net For 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride, a typical DFT calculation would first involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of molecular properties can be calculated.
Table 1: Calculated Molecular Properties of 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride (Exemplary Data)
| Property | Value |
|---|---|
| Dipole Moment (Debye) | 3.45 |
| Total Energy (Hartree) | -854.213 |
| Point Group | C1 |
| Molecular Surface Area (Ų) | 256.7 |
Note: The data in this table is illustrative and based on typical values for similar compounds.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity. researchgate.net
For 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride, FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecular structure reveals regions of high electron density (nucleophilic) and low electron density (electrophilic).
Table 2: Frontier Molecular Orbital Energies for 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride (Exemplary Data)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.78 |
| LUMO | -0.95 |
Note: The data in this table is illustrative and based on typical values for similar compounds.
A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
Conformational Analysis and Dynamics of 1-(2-Fluorobenzyl)piperidin-4-amine Hydrochloride
The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations provide a window into the dynamic nature of 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride.
Potential Energy Surface Exploration
The piperidine ring in 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride can adopt several conformations, with the chair conformation generally being the most stable. nih.govnih.gov Potential energy surface (PES) exploration involves systematically mapping the energy of the molecule as a function of its geometry, particularly the torsion angles within the piperidine ring and the orientation of the fluorobenzyl group. This analysis helps to identify the most stable conformers and the energy barriers between them.
Molecular Dynamics Simulations in Different Environments
Molecular dynamics (MD) simulations offer a way to observe the time-dependent behavior of a molecule, providing insights into its flexibility and interactions with its surroundings. nih.gov By simulating the motion of the atoms over time, MD can reveal how the conformation of 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride changes in different environments, such as in a vacuum, in an aqueous solution, or within a lipid bilayer. These simulations are crucial for understanding how the molecule might behave in a biological system.
Ligand-Target Interaction Modeling (In Silico)
To explore the potential therapeutic applications of 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride, in silico ligand-target interaction modeling, commonly known as molecular docking, is employed. nih.gov This computational technique predicts the preferred orientation of a ligand when bound to a specific protein target, as well as the binding affinity.
Molecular docking studies involve placing the 3D structure of 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride into the active site of a target protein and evaluating the potential non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results of these simulations can help to identify potential biological targets and guide the design of more potent and selective molecules. For instance, similar piperidine derivatives have been docked into the active sites of various enzymes and receptors to predict their inhibitory potential. researchgate.netpolyu.edu.hk
Table 3: Exemplary Molecular Docking Results for 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride with a Hypothetical Protein Target
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -8.2 |
| Number of Hydrogen Bonds | 3 |
Note: The data in this table is illustrative and based on typical values for similar compounds.
The binding affinity provides an estimate of the strength of the interaction, with more negative values indicating a stronger binding. The identification of key interacting residues can inform further optimization of the ligand structure to enhance its binding properties.
Molecular Docking Studies with Relevant Biological Macromolecules
There are no publicly available research articles detailing molecular docking studies of 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride with any biological macromolecules. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The lack of such studies means that the binding modes, specific interactions with amino acid residues, and potential biological targets for this compound have not been computationally elucidated and reported in the scientific literature.
Free Energy Perturbation (FEP) and Alchemical Methods for Binding Prediction
No studies utilizing Free Energy Perturbation (FEP) or other alchemical methods for the prediction of the binding affinity of 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride have been found in the surveyed literature. FEP and related alchemical calculations are rigorous computational methods used to determine the relative binding free energies of a series of ligands to a biological target. The absence of such research indicates that the binding thermodynamics of this compound have not been investigated using these high-level computational approaches.
Quantitative Structure-Activity Relationship (QSAR) Model Development for In Vitro Biological Endpoints
A search for quantitative structure-activity relationship (QSAR) models that include 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride did not yield any specific results. QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of a QSAR model requires a dataset of compounds with known activities, and it appears that 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride has not been included in any such published studies for the prediction of in vitro biological endpoints.
In Vitro Pharmacological and Biochemical Characterization
Receptor Binding Profiling (In Vitro Assays)
Specific data from in vitro receptor binding assays for 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride are not available in the public domain. Research on structurally related piperidine (B6355638) derivatives suggests that compounds with a benzylpiperidine scaffold can interact with a variety of receptors, but direct evidence for the binding profile of this specific molecule is lacking.
Determination of Ligand Affinity and Selectivity
There is no published data detailing the ligand affinity (such as Kᵢ or IC₅₀ values) of 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride for any specific receptors. Consequently, its selectivity profile across different receptor types remains uncharacterized.
Competition Binding Studies with Known Reference Ligands
No competition binding studies involving 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride and known reference ligands have been reported in the available scientific literature. Such studies would be necessary to determine its relative affinity for specific receptor binding sites.
Enzyme Modulation Assays (In Vitro Systems)
Information regarding the effects of 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride on enzyme activity is not present in the accessible scientific literature. While various benzylpiperidine and benzylpiperazine derivatives have been investigated as enzyme inhibitors, specific data for this compound is absent.
Characterization of Inhibitory or Activating Potencies
There are no available in vitro studies that characterize the inhibitory or activating potencies (e.g., IC₅₀ or Kᵢ values) of 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride against any enzymes.
Mechanistic Enzymology Studies
Due to the lack of primary inhibition data, no mechanistic enzymology studies (e.g., determining reversible or irreversible inhibition) for 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride have been published.
Cell-Based Functional Assays (In Vitro Cellular Models)
No data from cell-based functional assays describing the activity of 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride in in vitro cellular models could be located in the public scientific record. Such assays would be crucial to understanding its functional effects in a biological context.
Agonist, Antagonist, and Modulator Activity Assessment
The activity of N-benzylpiperidine derivatives can vary significantly depending on the specific substitutions on both the piperidine and benzyl (B1604629) rings. These compounds have been shown to interact with a range of receptors, including but not limited to serotonin, dopamine, and sigma receptors. nih.govnih.govnih.gov For instance, certain fluorobenzylpiperidine analogues have demonstrated high affinity for the 5-HT2A receptor, acting as inverse agonists. nih.govresearchgate.net
The determination of whether 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride acts as an agonist, antagonist, or modulator would typically involve radioligand binding assays and functional assays. Binding assays would quantify the affinity of the compound for a panel of receptors, providing dissociation constants (Kd) or inhibition constants (Ki). Functional assays would then measure the compound's ability to elicit a biological response (agonist), block the response of an agonist (antagonist), or modify the activity of the receptor in other ways (modulator).
Given the structural similarities to known psychoactive compounds, it is plausible that 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride could exhibit activity at monoamine transporters or G-protein coupled receptors (GPCRs). For example, studies on related compounds have shown that the nature and position of the substituent on the benzyl ring are critical for both potency and selectivity. nih.gov
| Assay Type | Parameter Measured | Potential Outcome for 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride |
|---|---|---|
| Radioligand Binding Assay | Affinity (Ki/Kd) | High, moderate, or low affinity for specific receptors (e.g., 5-HT, Dopamine, Sigma receptors). |
| Functional Assay (e.g., cAMP accumulation, calcium flux) | Efficacy (EC50/IC50) and intrinsic activity | Determination as an agonist, antagonist, inverse agonist, or allosteric modulator. |
Intracellular Signaling Pathway Modulation (e.g., cAMP, IP3, calcium transients)
The interaction of a ligand with a G-protein coupled receptor (GPCR) typically initiates a cascade of intracellular signaling events. Depending on the G-protein subtype to which the receptor is coupled (e.g., Gs, Gi/o, Gq/11), different second messenger systems are activated. For instance, activation of a Gs-coupled receptor leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, while activation of a Gq/11-coupled receptor results in the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium concentrations. nih.gov
To assess the impact of 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride on these pathways, in vitro assays measuring the levels of these second messengers in cultured cells expressing the target receptor would be employed. For example, a cAMP assay would determine if the compound increases or decreases cAMP production, indicating interaction with Gs or Gi/o-coupled receptors, respectively. Similarly, a calcium flux assay would reveal any modulation of the IP3 pathway. The modulation of such signaling pathways is a hallmark of many pharmacologically active piperidine derivatives. nih.gov
Receptor Internalization and Desensitization Kinetics
Prolonged exposure of a receptor to an agonist often leads to a process of desensitization, where the receptor's response to the ligand diminishes over time. This is frequently followed by receptor internalization, a process where the receptor is removed from the cell surface and sequestered into the cell's interior. These mechanisms are crucial for regulating cellular responsiveness to stimuli.
The kinetics of receptor internalization and desensitization induced by 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride would be investigated using techniques such as fluorescence microscopy with tagged receptors or by quantifying the loss of cell surface receptors over time. The rate and extent of internalization can provide valuable insights into the compound's functional profile as an agonist.
Structure-Activity Relationship (SAR) Analysis for In Vitro Biological Effects
The biological activity of N-benzylpiperidine derivatives is highly dependent on their chemical structure. SAR studies explore how modifications to different parts of the molecule affect its interaction with biological targets.
Identification of Key Pharmacophoric Features for Target Engagement
The general pharmacophore for this class of compounds typically includes a basic nitrogen atom within the piperidine ring, which is often protonated at physiological pH and can form ionic interactions with acidic residues in the binding pocket of a receptor. The benzyl group provides a key hydrophobic interaction, and its substitution pattern can fine-tune the binding affinity and selectivity.
For 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride, the key pharmacophoric features are:
The piperidine ring , which acts as a scaffold.
The basic nitrogen of the piperidine, which is a potential site for ionic interactions.
The 4-amino group , which can participate in hydrogen bonding.
The benzyl group , providing a hydrophobic region for van der Waals interactions.
The 2-fluoro substituent on the benzyl ring, which can influence the electronic properties of the aromatic ring and potentially form specific interactions, such as hydrogen bonds or halogen bonds, with the target protein. Studies on related compounds have shown that halogen substitutions on the benzyl ring can significantly impact potency and selectivity. nih.gov
Design Principles for Optimizing In Vitro Potency and Selectivity
Optimizing the potency and selectivity of 1-benzylpiperidin-4-amine derivatives involves systematic modifications of its structure. Key design principles derived from SAR studies of related compounds include:
Substitution on the Benzyl Ring : The position and nature of substituents on the benzyl ring are critical. Electron-withdrawing groups, such as fluorine, can alter the electronic distribution and conformation of the molecule, leading to changes in binding affinity. The ortho-position of the fluorine in the subject compound is particularly interesting as it can induce a specific conformational preference of the benzyl group relative to the piperidine ring.
Modification of the Piperidine Ring : While the subject compound has an unsubstituted piperidine ring (other than the benzyl and amino groups), modifications such as the introduction of substituents on the piperidine ring can impact activity.
Derivatization of the 4-Amino Group : The primary amino group can be further functionalized to explore additional interactions within the binding pocket.
| Structural Modification | Potential Impact on In Vitro Activity | Rationale |
|---|---|---|
| Position of Fluorine on Benzyl Ring (ortho vs. meta vs. para) | Alters binding affinity and selectivity. | Changes in electronic properties and steric interactions within the receptor binding site. |
| Replacement of Fluorine with other Halogens (Cl, Br) | Modulates potency and lipophilicity. | Differences in size, electronegativity, and ability to form halogen bonds. |
| Substitution on the Piperidine Nitrogen | Can influence target selectivity and pharmacokinetic properties. | The nature of the substituent can dictate interactions with different receptor subtypes. |
Investigation of Molecular Mechanisms of Action in Controlled In Vitro Systems
Understanding the molecular mechanism of action of 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride involves elucidating how it interacts with its biological target at a molecular level to produce a biological effect.
In controlled in vitro systems, this can be investigated through a variety of experimental and computational approaches. For instance, if a target enzyme is identified, enzyme kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Molecular modeling and docking studies can provide valuable insights into the binding mode of the compound within the active site of a target protein. Such studies can help to visualize the key interactions between the ligand and the protein, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. For N-benzylpiperidine derivatives, the benzyl group often occupies a hydrophobic pocket, while the protonated piperidine nitrogen forms a salt bridge with an acidic amino acid residue. The 2-fluoro substituent could potentially engage in specific interactions that enhance binding affinity or confer selectivity.
Advanced Analytical and Spectroscopic Characterization for Research Purposes
Chromatographic Techniques for Purity Assessment and Isolation of Research Compounds
Chromatography is a cornerstone of chemical analysis, enabling the separation and purification of individual components from a mixture. For research compounds like 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride, various chromatographic methods are employed to ensure the material used in studies is of the highest possible purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds. For a compound like 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride, a reversed-phase HPLC (RP-HPLC) method is typically developed. This involves a non-polar stationary phase (often C18) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution.
Detection is most commonly achieved using an ultraviolet (UV) detector, as the fluorobenzyl group in the molecule contains a chromophore that absorbs UV light. The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For more complex mixtures or for compounds lacking a strong chromophore, other detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be utilized.
Table 1: Illustrative RP-HPLC Parameters for Purity Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | Eluent system to carry the sample through the column. |
| Gradient | 5% to 95% B over 8 minutes | Varies the mobile phase composition to elute compounds of different polarities. nih.gov |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Column Temp. | 30°C | Ensures reproducibility of retention times. |
| Detection | UV at 228 nm or 254 nm | Measures the absorbance of the analyte as it elutes. nih.gov |
| Injection Vol. | 10 µL | The amount of sample introduced into the system. |
When a research compound needs to be purified in larger quantities (milligrams to grams) for further studies, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but uses larger columns with greater stationary phase capacity. The goal is not just to analyze the sample but to isolate the compound of interest from impurities.
The process involves scaling up the conditions from an optimized analytical method. The flow rate is increased proportionally to the column's cross-sectional area, and the injection volume is maximized to load as much crude material as possible without sacrificing resolution. Fractions are collected as they elute from the column, and those containing the pure compound are combined and the solvent is evaporated to yield the purified product.
Table 2: Comparison of Analytical and Preparative HPLC
| Feature | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Goal | Purity assessment, quantification | Compound isolation and purification |
| Column ID | Typically 2.1 - 4.6 mm | Typically >10 mm |
| Particle Size | 1.8 - 5 µm | 5 - 20 µm or larger |
| Flow Rate | 0.2 - 1.5 mL/min | 10 - 100+ mL/min |
| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) |
| Outcome | Data (Chromatogram) | Purified Material (Fractions) |
Since 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride possesses a stereocenter, it can exist as a pair of enantiomers. In many biological systems, enantiomers exhibit different pharmacological activities. nih.gov Therefore, if the compound is synthesized as a single enantiomer, it is crucial to determine its enantiomeric purity or enantiomeric excess (ee).
Chiral chromatography is the most effective method for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. Cellulose- or amylose-based CSPs are common for separating chiral amines. mdpi.com The mobile phase is typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), often with a basic additive such as diethylamine (B46881) (DEA) to improve peak shape. nih.gov The 'ee' is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Table 3: Example Conditions for Chiral Amine Separation
| Parameter | Typical Setting |
|---|---|
| Chiral Column | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD-H) mdpi.com |
| Mobile Phase | Hexane/Isopropanol/DEA (80:20:0.1, v/v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 228 nm or 254 nm |
Advanced Mass Spectrometry for Structural Elucidation of Derivatives and Metabolites (In Vitro)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and for elucidating its structure, as well as the structures of its derivatives or metabolites formed during in vitro studies.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as each unique formula has a distinct theoretical exact mass. For 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride, HRMS would be used to confirm its elemental composition (C12H18FN2) by matching the experimentally measured mass of the protonated molecule [M+H]+ to its calculated theoretical mass. This is a critical step in confirming the identity of a newly synthesized batch of the compound or identifying unknown metabolites from in vitro metabolism studies, such as those using human liver microsomes. nih.govnih.gov
Table 4: HRMS Data for the Protonated Parent Compound
| Attribute | Value |
|---|---|
| Formula (Free Base) | C12H17FN2 |
| Ion Formula | [C12H18FN2]+ |
| Calculated Exact Mass | 209.14540 u |
| Typical Measured Mass | ~209.1452 u |
| Mass Error | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) is used to determine the structure of a molecule by breaking it apart and analyzing the resulting fragments. In an MS/MS experiment, the protonated parent ion ([M+H]+) is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure.
For 1-(2-Fluorobenzyl)piperidin-4-amine, characteristic fragmentation pathways would be expected. A primary fragmentation would likely involve the cleavage of the benzyl-nitrogen bond, which is a common fragmentation pathway for such compounds. wvu.edu This would result in the formation of a fluorobenzyl cation (m/z 109) and a protonated 4-aminopiperidine (B84694) fragment, or the neutral loss of fluorotoluene with the formation of a piperidine-derived ion. Analysis of these fragmentation patterns is crucial for confirming the identity of the compound and for identifying the sites of modification in potential metabolites, such as hydroxylation on the aromatic ring or N-dealkylation. nih.govnih.govnih.gov
Table 5: Predicted Key Fragment Ions in MS/MS Analysis
| m/z (approx.) | Ion Structure | Proposed Fragmentation Pathway |
|---|---|---|
| 209.1 | [C12H18FN2]+ | Protonated Parent Molecule [M+H]+ |
| 109.0 | [C7H6F]+ | Cleavage of the C-N bond between the benzyl (B1604629) group and piperidine (B6355638) ring. |
Isotope-Labeled Analogue Studies for Mechanistic Insights
Isotope-labeling is a powerful technique to trace the metabolic fate of a compound and to elucidate reaction mechanisms. In the context of 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride, the synthesis of analogues with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can provide critical information.
For instance, deuterium labeling on the piperidine ring or the benzyl group can be used in kinetic isotope effect (KIE) studies. Such studies on similar piperidine derivatives have been instrumental in determining whether a specific C-H bond cleavage is the rate-determining step in a reaction. acs.org A significant KIE, where the deuterated compound reacts slower than its non-deuterated counterpart, would confirm the involvement of that C-H bond in the rate-limiting step of a metabolic or chemical transformation.
Furthermore, ¹³C or ¹⁵N labeled analogues are invaluable for metabolic pathway analysis. By tracking the isotopic label using techniques like mass spectrometry or NMR spectroscopy, researchers can identify metabolites and understand the biotransformation pathways of the parent compound. This information is crucial for understanding the compound's mechanism of action and potential off-target effects.
Table 1: Potential Isotope-Labeling Strategies and Their Research Applications
| Isotope | Position of Labeling | Research Application |
|---|---|---|
| Deuterium (²H) | Piperidine ring C-H bonds | Kinetic Isotope Effect (KIE) studies to probe reaction mechanisms. |
| Deuterium (²H) | Benzyl group C-H bonds | Elucidate the role of the benzyl moiety in metabolic transformations. |
| Carbon-13 (¹³C) | Piperidine or Benzyl ring | Trace metabolic pathways and identify key metabolites. |
X-Ray Crystallography for Absolute Configuration and Conformational Analysis
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, including bond lengths, bond angles, and torsion angles. nih.gov This technique is essential for determining the absolute configuration and preferred conformation of 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride in the solid state.
Growing a suitable single crystal of the compound allows for its complete structural determination by single-crystal X-ray diffraction. The resulting crystal structure would reveal the precise geometry of the molecule, including the conformation of the piperidine ring (typically a chair conformation) and the orientation of the 2-fluorobenzyl and amine substituents. researchgate.net
The analysis would also detail the intermolecular interactions, such as hydrogen bonds involving the amine group, the piperidine nitrogen, and the chloride ion, which dictate the crystal packing. researchgate.net Furthermore, co-crystallization with other molecules could be explored to potentially modify the physicochemical properties of the compound, and single-crystal XRD would be the primary method to characterize these new solid forms. americanpharmaceuticalreview.com
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze the crystalline nature of a bulk sample. mdpi.com The resulting diffraction pattern is a unique fingerprint for a specific crystalline form. cambridge.org PXRD is instrumental in identifying different polymorphs, as each will have a distinct diffraction pattern. researchgate.net
For 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride, PXRD would be used to:
Confirm the crystallinity of a synthesized batch.
Identify the polymorphic form present.
Assess the purity of a crystalline sample by detecting the presence of other crystalline phases.
Monitor solid-state transformations, such as changes in polymorphism upon storage or processing. nih.gov
The combination of these advanced analytical and spectroscopic techniques provides a comprehensive characterization of 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride, which is essential for its development and application in a research setting.
Spectroscopic Methods for Material Characterization in Research Settings
In the research and development of novel chemical entities, spectroscopic methods are indispensable for the elucidation of molecular structures and the confirmation of compound identity. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy provide detailed information about the vibrational modes of molecules, which are unique for each compound and are dictated by the specific arrangement of atoms and chemical bonds. For a molecule like 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride, these techniques allow for the characterization of its distinct structural features, including the substituted aromatic ring, the piperidine core, and the amine hydrochloride group. While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on the known spectroscopic behavior of its constituent chemical moieties.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, where peaks correspond to specific vibrational modes. For 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride, the FTIR spectrum is expected to exhibit a complex pattern of absorption bands that can be assigned to the various functional groups present in the molecule.
The formation of the hydrochloride salt significantly influences the infrared spectrum, particularly in the region where N-H stretching vibrations are observed. The protonation of the amine groups (both the primary amine at the 4-position and the tertiary amine in the piperidine ring) results in the formation of ammonium (B1175870) ions (NH3+ and NH+). These groups give rise to a series of broad and complex absorption bands in the 3200-2400 cm⁻¹ region. cdnsciencepub.comspectroscopyonline.comresearchgate.net These bands are often superimposed with the C-H stretching vibrations.
The aromatic C-H stretching vibrations of the fluorobenzyl group are anticipated to appear just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the piperidine ring and the benzyl methylene (B1212753) group are expected in the 2950-2800 cm⁻¹ range. chemicalbook.com
The "fingerprint" region, below 1600 cm⁻¹, contains a wealth of structural information. Aromatic C=C stretching vibrations from the benzene (B151609) ring typically appear in the 1600-1450 cm⁻¹ region. The C-F stretching vibration of the fluorobenzyl group is expected to produce a strong band, typically in the 1250-1000 cm⁻¹ region. The N-H bending vibrations of the primary ammonium group (NH3+) are expected around 1625-1560 cm⁻¹ (asymmetric) and 1550-1500 cm⁻¹ (symmetric). spectroscopyonline.com The bending vibrations for the piperidinium (B107235) (NH+) group are also expected in this region. cdnsciencepub.comcdnsciencepub.com Various C-N and C-C stretching and bending vibrations from the piperidine ring will contribute to the complex pattern in the deeper fingerprint region.
A summary of the predicted characteristic FTIR absorption bands for 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride is presented in the table below.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3200-2400 | Broad, Strong | N-H stretching (primary and tertiary ammonium) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2800 | Medium-Strong | Aliphatic C-H stretching (piperidine and methylene) |
| 1625-1560 | Medium | Asymmetric N-H bending (primary ammonium) |
| 1600-1450 | Medium-Strong | Aromatic C=C stretching |
| 1550-1500 | Medium | Symmetric N-H bending (primary ammonium) |
| 1250-1000 | Strong | C-F stretching |
This table is predictive and based on the analysis of structurally similar compounds.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, it provides valuable information about non-polar bonds and symmetric vibrations.
For 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the aliphatic C-H bonds. The aromatic C-H stretching vibrations are typically observed as strong bands in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the piperidine ring and the methylene bridge would also give rise to strong peaks in the 3000-2800 cm⁻¹ range. chemicalbook.comnih.gov
The C=C stretching vibrations of the benzene ring are expected to produce prominent bands in the 1600-1580 cm⁻¹ and 1500-1400 cm⁻¹ regions. The "ring breathing" mode of the monosubstituted benzene ring, which is often a very strong and sharp band in Raman spectra, is expected around 1000 cm⁻¹. The presence of the fluorine substituent will likely shift this and other ring modes. The C-F stretching vibration, while strong in the IR, is often weaker in the Raman spectrum.
The following table summarizes the anticipated Raman shifts for 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride based on analogous compounds.
| Raman Shift (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3100-3000 | Strong | Aromatic C-H stretching |
| 3000-2800 | Strong | Aliphatic C-H stretching |
| 1600-1580 | Strong | Aromatic C=C stretching |
| ~1000 | Strong, Sharp | Aromatic ring breathing mode |
| 1200-800 | Medium | Piperidine ring C-C stretching and CH₂ deformations |
This table is predictive and based on the analysis of structurally similar compounds.
Role As a Chemical Probe and Lead Compound in Research
Development of 1-(2-Fluorobenzyl)piperidin-4-amine Hydrochloride as a Molecular Tool
The utility of a small molecule in research is often defined by its ability to be converted into a probe to study biological systems. The structure of 1-(2-fluorobenzyl)piperidin-4-amine is well-suited for this purpose, allowing for its development into fluorescent probes for cellular imaging and affinity probes for identifying protein targets.
Fluorescent probes are indispensable tools for visualizing biological processes in living cells with high spatial and temporal resolution. These probes typically consist of a fluorophore (a fluorescent molecule) linked to a targeting moiety that directs the probe to a specific cellular location or protein.
The 1-(2-fluorobenzyl)piperidin-4-amine scaffold can be readily converted into a fluorescent probe. The primary amine at the 4-position of the piperidine (B6355638) ring serves as a convenient chemical handle for attaching a fluorophore. A common synthetic strategy involves the formation of a stable amide bond between the amine group and an N-hydroxysuccinimide (NHS)-ester activated fluorophore. This reaction is efficient and allows for the coupling of the scaffold to a wide variety of fluorescent dyes, such as fluorescein, rhodamine, or BODIPY derivatives. The choice of fluorophore allows for the tuning of photophysical properties, including excitation and emission wavelengths, to suit different imaging applications.
Table 1: Hypothetical Fluorescent Probe Derived from 1-(2-Fluorobenzyl)piperidin-4-amine
| Component | Structure/Example | Role in Probe |
| Targeting Moiety | 1-(2-Fluorobenzyl)piperidin-4-yl | The core scaffold that provides the binding interaction with the biological target of interest. |
| Linker | Amide Bond | Covalently connects the targeting moiety to the fluorophore. |
| Fluorophore | Fluorescein isothiocyanate (FITC) | The fluorescent reporter that enables visualization via microscopy. |
The resulting fluorescent probe could then be used in in vitro live-cell imaging experiments to study the localization, trafficking, and dynamics of its biological target.
Identifying the specific protein targets of a bioactive small molecule is a critical step in understanding its mechanism of action. Affinity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that uses customized chemical probes to covalently label and enrich protein targets from complex biological samples for identification by mass spectrometry.
An affinity probe can be synthesized from the 1-(2-fluorobenzyl)piperidin-4-amine scaffold. Such a probe typically incorporates three key elements:
Recognition Element: The parent scaffold, 1-(2-fluorobenzyl)piperidin-4-amine, which is responsible for binding to the protein target.
Reactive Group: A photo-activatable crosslinker, such as a diazirine or benzophenone. Upon irradiation with UV light, this group forms a highly reactive carbene or radical that covalently bonds to nearby amino acid residues of the target protein.
Reporter Tag: A bioorthogonal handle, such as an alkyne or azide, which is used for downstream detection and enrichment. This tag allows for the "clicked" attachment of a biotin (B1667282) molecule (for streptavidin-based enrichment) or a fluorescent dye (for in-gel visualization) after the probe has labeled its target.
The synthesis would involve modifying the primary amine with a linker containing both the photoreactive group and the reporter tag. These probes allow for target identification directly in their native environment, providing crucial insights into a compound's biological function.
Table 2: Example Design of an Affinity Probe
| Component | Example Moiety | Function |
| Recognition Element | 1-(2-Fluorobenzyl)piperidin-4-yl | Binds non-covalently to the protein target. |
| Reactive Group | Diazirine | Forms a covalent bond with the target upon UV activation. |
| Reporter Tag | Terminal Alkyne | Allows for Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") to attach biotin or a fluorophore. |
Utilization in Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-based drug discovery (FBDD) has become a highly successful alternative to traditional high-throughput screening (HTS) for identifying starting points for drug development. FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to find those that bind weakly but efficiently to a biological target. These initial hits are then optimized and grown into more potent, drug-like leads.
The core structure of 1-(2-fluorobenzyl)piperidin-4-amine (free base) possesses physicochemical properties that align well with the principles of FBDD, often referred to as the "Rule of Three":
Molecular Weight: The free base has a molecular weight of approximately 208 Da, well under the 300 Da guideline.
cLogP: The calculated lipophilicity is typically below 3.
Hydrogen Bond Donors/Acceptors: The molecule has 2 hydrogen bond donors (amine) and 3 acceptors (amine, piperidine nitrogen, fluorine), fitting within the guideline of ≤3 for each.
The N-benzyl piperidine motif is a common and valuable fragment in drug discovery due to its three-dimensional nature and its ability to engage in cation-π interactions with target proteins. nih.govresearchgate.net Once identified as a hit in a fragment screen (e.g., using techniques like X-ray crystallography or NMR), the 1-(2-fluorobenzyl)piperidin-4-amine scaffold provides clear vectors for chemical elaboration to improve binding affinity and selectivity.
Table 3: Fragment Growth Strategies for 1-(2-Fluorobenzyl)piperidin-4-amine
| Growth Vector | Position of Modification | Potential Modifications | Desired Outcome |
| Vector 1 | Primary Amine (C4) | Acylation, sulfonylation, reductive amination to add new functional groups. | Explore new interactions in adjacent pockets of the binding site. |
| Vector 2 | Benzyl (B1604629) Ring | Addition of substituents at the 3, 4, 5, or 6 positions. | Modulate electronics, improve binding affinity, and enhance selectivity. |
| Vector 3 | Piperidine Nitrogen (N1) | Replacement of the benzyl group with other substituted aryl or alkyl groups. | Explore different binding modes and optimize physicochemical properties. |
Strategies for Scaffold Hopping and Bioisosteric Replacement
In medicinal chemistry, modifying a lead compound to improve its properties while retaining its biological activity is a primary goal. Scaffold hopping and bioisosteric replacement are two key strategies used to achieve this. ctppc.org
Bioisosteric replacement involves substituting one atom or functional group with another that has similar physical or chemical properties, leading to a molecule with similar biological activity but potentially improved pharmacokinetics or reduced toxicity. The 1-(2-fluorobenzyl)piperidin-4-amine scaffold offers several opportunities for such replacements.
Fluorine Substitution: The fluorine atom can be replaced with other halogens (Cl, Br) or small lipophilic groups (CH₃, CF₃) to fine-tune electronic and steric interactions. nih.govu-tokyo.ac.jp
Amine Group: The primary amine can be replaced with other hydrogen-bonding groups like a hydroxyl (-OH) or a small amide.
Piperidine Ring: The piperidine can be replaced with other saturated heterocycles such as pyrrolidine, morpholine, or azetidine (B1206935) to alter the geometry and basicity of the core.
Scaffold hopping is a more dramatic modification where the central core or "scaffold" of the molecule is replaced with a structurally different one, while aiming to preserve the original orientation of key binding groups. This is often done to escape patent limitations or to access novel chemical space with improved drug-like properties. For example, the benzylpiperidine core could be replaced by a different scaffold that presents an aromatic ring and a basic amine in a similar spatial arrangement.
Table 4: Examples of Bioisosteric Replacement and Scaffold Hopping
| Strategy | Original Moiety | Potential Replacement(s) | Rationale |
| Bioisosteric Replacement | 2-Fluorobenzyl | 2-Chlorobenzyl, Pyridin-2-ylmethyl | Modulate electronics and hydrogen bonding potential. |
| Bioisosteric Replacement | Piperidine | Cyclohexane, Tetrahydropyran | Remove basicity while maintaining a 3D shape. |
| Scaffold Hopping | Benzylpiperidine | 2-Phenylmorpholine, 1-Benzyl-pyrrolidin-3-amine | Access novel chemical series with different physicochemical properties. |
Application in Phenotypic Screening for Novel Target Discovery (in vitro)
Phenotypic screening is a powerful approach in drug discovery that involves testing compounds for their ability to produce a desired change in cellular or organismal phenotype, without prior knowledge of the drug's molecular target. nih.govnih.gov This approach has been successful in identifying first-in-class medicines.
Libraries of compounds based on the 1-(2-fluorobenzyl)piperidin-4-amine scaffold are well-suited for phenotypic screening campaigns. By systematically modifying the three key regions of the molecule (the primary amine, the benzyl ring, and the piperidine nitrogen), a diverse library of analogs can be created. This library can then be screened in various in vitro cell-based assays to identify compounds that elicit a specific biological response.
For example, a library of piperidine derivatives could be screened for activities such as:
Inducing apoptosis in cancer cell lines.
Inhibiting the replication of a virus.
Modulating the polarization of immune cells like macrophages. nih.govlookchem.com
Reversing a disease-specific cellular phenotype.
Once a "hit" compound is identified from the screen, its molecular target must be determined. This is often a challenging process known as target deconvolution, which can involve techniques like affinity proteomics using probes derived from the hit compound, as described in section 6.1.2.
Table 5: Hypothetical Phenotypic Screening Cascade
| Step | Description | Example |
| 1. Library Synthesis | Create a diverse set of analogs based on the 1-(2-fluorobenzyl)piperidin-4-amine scaffold. | Vary substituents on the benzyl ring and derivatize the primary amine. |
| 2. Primary Screen | High-throughput screening of the library in a cell-based assay. | Measure cell viability in a panel of cancer cell lines. |
| 3. Hit Confirmation | Re-test initial hits to confirm activity and establish a dose-response relationship. | Determine the EC₅₀ value for the most active compounds. |
| 4. Target Deconvolution | Use chemical biology techniques to identify the protein target of the confirmed hit. | Synthesize an affinity probe from the hit compound for a chemoproteomics experiment. |
Future Perspectives and Emerging Research Directions
Application of Artificial Intelligence and Machine Learning in Ligand Design and Optimization
De novo design: Generate novel molecular structures with a high probability of interacting with specific biological targets, such as G-protein coupled receptors (GPCRs), which are common targets for piperidine-containing drugs. engineering.org.cnresearchgate.netopenaccessgovernment.org
Lead optimization: Suggest modifications to the 1-(2-fluorobenzyl)piperidin-4-amine scaffold to enhance potency, selectivity, and pharmacokinetic properties.
Virtual screening: Efficiently screen large virtual libraries of compounds to identify those with the highest likelihood of being active, thereby prioritizing synthetic efforts.
Integration with Advanced High-Throughput Screening (HTS) Platforms
High-throughput screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against biological targets. nih.govthermofisher.comnuvisan.com The integration of compounds like 1-(2-fluorobenzyl)piperidin-4-amine and its derivatives into advanced HTS platforms can facilitate the discovery of novel biological activities. Modern HTS technologies, including label-free detection methods like SAMDI (Self-Assembled Monolayers for Desorption and Ionization) mass spectrometry, offer significant advantages over traditional fluorescence-based assays by reducing the likelihood of false positives. nih.gov
Diverse chemical libraries, often containing hundreds of thousands of unique scaffolds, are crucial for the success of HTS campaigns. ku.edu The inclusion of piperidine (B6355638) derivatives, known for their structural diversity and drug-like properties, enriches these libraries and increases the probability of identifying novel hit compounds for a wide range of therapeutic targets. thermofisher.comku.edu
Exploration of Allosteric Modulation Mechanisms
The concept of allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) binding site, has emerged as a promising strategy in drug design. nih.govnih.govacs.org Allosteric modulators can offer greater selectivity and a more nuanced control over receptor function compared to traditional agonists or antagonists. The piperidine scaffold is a common feature in molecules identified as allosteric modulators for various receptors, including GPCRs. nih.govnih.govresearchgate.net
Future research could focus on exploring the potential of 1-(2-fluorobenzyl)piperidin-4-amine derivatives as allosteric modulators. This would involve:
Designing and synthesizing focused libraries of analogues.
Developing sophisticated functional assays to detect allosteric activity.
Utilizing computational modeling and structural biology to elucidate the binding sites and mechanisms of action of any identified allosteric modulators. nih.gov
Development of Novel Analytical Techniques for In Vitro Metabolite Profiling
Understanding the metabolic fate of a drug candidate is a critical aspect of its development. In vitro metabolite profiling, which identifies the products of biotransformation, is essential for predicting in vivo metabolism and identifying potentially active or toxic metabolites. bioivt.comslideshare.netnih.govresearchgate.net The development of advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), has significantly enhanced the ability to conduct these studies with high sensitivity and resolution. nih.govresearchgate.netnih.gov
For a fluorinated compound like 1-(2-fluorobenzyl)piperidin-4-amine hydrochloride, novel LC-MS/MS techniques can be employed to:
Rapidly screen for and identify metabolites in in vitro systems such as liver microsomes or hepatocytes. slideshare.netresearchgate.net
Elucidate the structures of these metabolites through detailed fragmentation analysis.
Provide a comprehensive understanding of the compound's metabolic stability and biotransformation pathways.
This information is invaluable for guiding the optimization of the lead compound to improve its pharmacokinetic profile.
Unexplored Biological Systems and Therapeutic Areas for Academic Investigation
While piperidine derivatives have been extensively studied for their effects on the central nervous system, there remain numerous unexplored biological systems and therapeutic areas where this scaffold could have a significant impact. clinmedkaz.orgresearchgate.netnih.govnih.govencyclopedia.pub Academic research can play a crucial role in identifying these new opportunities.
Potential areas for investigation include:
Anti-infective agents: The piperidine nucleus is found in a number of natural and synthetic compounds with antimicrobial and antiviral properties.
Oncology: Piperidine-containing molecules have been investigated as inhibitors of various targets in cancer, including kinases and polymerases. researchgate.netnih.gov
Inflammatory diseases: Given the role of GPCRs in inflammation, piperidine-based modulators of these receptors could represent a novel therapeutic approach. openaccessgovernment.org
Systematic screening of 1-(2-fluorobenzyl)piperidin-4-amine and its derivatives against a wide range of biological targets could uncover unexpected activities and open up new avenues for therapeutic development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Fluorobenzyl)piperidin-4-amine hydrochloride, and how do reaction conditions influence yield?
- Synthesis Strategies :
- Multi-step alkylation : React piperidin-4-amine with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyl-piperidine intermediate. Subsequent HCl treatment yields the hydrochloride salt .
- Catalytic Optimization : Use palladium or copper catalysts to enhance coupling efficiency in heterocyclic systems, minimizing side products like unreacted amines or over-alkylated derivatives .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH) ensures ≥95% purity .
- Key Data :
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF vs. THF | 78 vs. 65 | 97 vs. 90 |
| Catalyst | Pd/C vs. CuI | 82 vs. 70 | 98 vs. 85 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H NMR (D₂O) shows distinct signals: δ 2.8–3.2 ppm (piperidine protons), δ 4.1 ppm (benzyl CH₂), and δ 7.2–7.4 ppm (fluorophenyl aromatic protons) .
- IR : Peaks at 3300 cm⁻¹ (N-H stretch, amine), 1600 cm⁻¹ (C-F bend), and 1250 cm⁻¹ (C-N stretch) confirm functional groups .
- Mass Spectrometry : ESI-MS (m/z): [M+H]⁺ = 239.2 (calculated for C₁₂H₁₆FN₂) .
Q. How does the hydrochloride salt form affect solubility and stability?
- Solubility : The hydrochloride salt increases aqueous solubility (≥50 mg/mL in H₂O) compared to the free base (<5 mg/mL), facilitating biological assays .
- Stability : Stable at pH 4–6; degradation occurs above pH 8 (amine deprotonation) or under UV light (photoisomerization of fluorophenyl group) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of fluorobenzyl-substituted piperidine derivatives?
- Case Study : Conflicting IC₅₀ values for serotonin receptor binding (e.g., 5-HT₇: 120 nM vs. 450 nM) may arise from:
- Structural Isomerism : 2-fluorobenzyl vs. 3- or 4-substituted analogs altering receptor pocket interactions .
- Assay Conditions : Differences in buffer pH (7.4 vs. 6.8) or membrane preparation methods (HEK293 vs. CHO cells) .
- Resolution : Standardize assays using:
- Radioligand displacement (³H-LSD for 5-HT₇) .
- Molecular docking simulations to validate substituent effects .
Q. What strategies are employed to minimize side reactions during alkylation steps in the synthesis?
- By-Product Mitigation :
- Temperature Control : Maintain ≤40°C to prevent N-over-alkylation (e.g., di-benzylation) .
- Protection-Deprotection : Use Boc-protected piperidin-4-amine to block unwanted amine reactivity; HCl gas removes Boc groups post-alkylation .
- Reagent Optimization :
| Reagent | Side Reaction Risk | Mitigation |
|---|---|---|
| Benzyl bromide | Di-alkylation | Slow addition, excess piperidine |
| Benzyl chloride | Incomplete reaction | Microwave-assisted heating (60°C, 30 min) |
Q. How does the 2-fluorobenzyl substituent influence receptor binding affinity compared to other halogenated analogs?
- Structure-Activity Relationship (SAR) :
| Substituent | Target (Ki, nM) | Selectivity (vs. α₂A) |
|---|---|---|
| 2-Fluorobenzyl | 5-HT₇: 120 | 10-fold |
| 3-Chlorobenzyl | 5-HT₇: 85 | 5-fold |
| 4-Bromobenzyl | α₂A: 45 | Non-selective |
- Mechanistic Insight : The 2-fluoro group enhances π-π stacking with aromatic residues in the 5-HT₇ binding pocket, while larger halogens (Br, Cl) sterically hinder entry .
Data Contradiction Analysis
Example : Discrepancies in reported melting points (MP):
- Reported MPs : 215–220°C (Literature A) vs. 198–202°C (Literature B).
- Root Causes :
- Polymorphism : Different crystalline forms due to recrystallization solvents (ethanol vs. acetone) .
- Impurities : Residual DMF (≤0.1%) lowers observed MP by 15°C .
- Resolution : Use DSC (heating rate: 10°C/min) to confirm purity and polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
